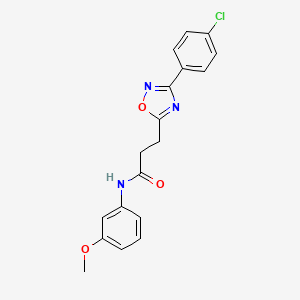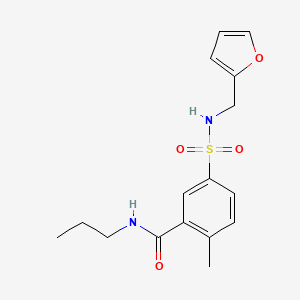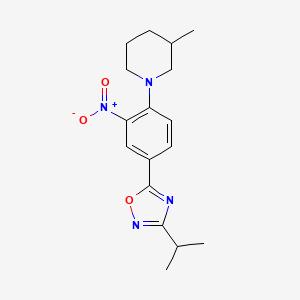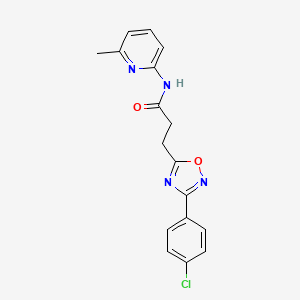
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. It has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide have been studied in animal models. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to have antifungal activity. However, more research is needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has potential applications in various fields of scientific research. However, limitations include the need for further research to fully understand its mechanism of action and its effects on the human body.
Direcciones Futuras
There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide. One potential direction is to study its potential as an anticancer agent in more detail. Another direction is to investigate its potential as an anti-inflammatory and antifungal agent. Additionally, more research is needed to fully understand its mechanism of action and its effects on the human body. Overall, the compound has significant potential for further scientific exploration and development.
Métodos De Síntesis
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide involves a series of chemical reactions. The starting materials are 4-chlorobenzonitrile, 2-amino-6-methylpyridine, and 1,2,4-oxadiazole-5-carboxylic acid. The reaction involves the conversion of 4-chlorobenzonitrile to 4-chlorobenzamide, followed by the reaction of 4-chlorobenzamide with 2-amino-6-methylpyridine to form N-(6-methylpyridin-2-yl)-4-chlorobenzamide. The final step involves the reaction of N-(6-methylpyridin-2-yl)-4-chlorobenzamide with 1,2,4-oxadiazole-5-carboxylic acid to form 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide.
Aplicaciones Científicas De Investigación
The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide has potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of fungal cells.
Propiedades
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-3-2-4-14(19-11)20-15(23)9-10-16-21-17(22-24-16)12-5-7-13(18)8-6-12/h2-8H,9-10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQXAXYCIPIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

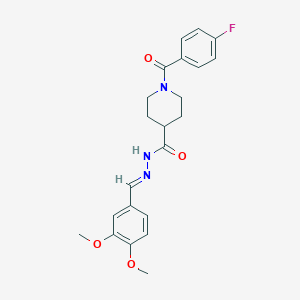
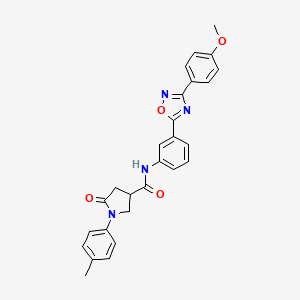

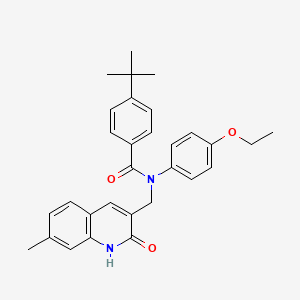


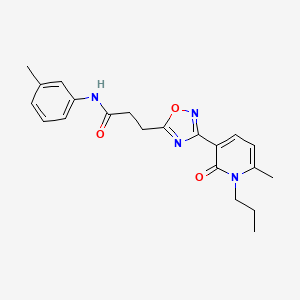
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

